molecular formula C42H67NO12 B1673900 (18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone CAS No. 132055-38-0

(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Cat. No.: B1673900
CAS No.: 132055-38-0
M. Wt: 778 g/mol
InChI Key: HODQTLITXRGFLM-SFCOAMDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone, also known as L 685487, is a derivative of the macrolide antibiotic ascomycin. This compound is produced by the microbial transformation of FR 900520, a known immunosuppressant. It has a molecular formula of C42H67NO12 and a molecular weight of 777.993 .

Preparation Methods

(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone is synthesized through microbial transformation of FR 900520. This process involves the use of specific microorganisms that can selectively remove the methyl group from the parent compound . The reaction conditions typically involve fermentation, isolation, and purification steps to obtain the desired product .

Chemical Reactions Analysis

(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone has several scientific research applications. It is primarily used as an immunosuppressant in the field of medicine, particularly in preventing organ transplant rejection . Additionally, it has applications in studying the mechanisms of lymphocyte activation and immune response . In the field of chemistry, it is used to explore the structure-activity relationships of macrolide antibiotics .

Mechanism of Action

The mechanism of action of (18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone involves its interaction with specific molecular targets, such as calcineurin phosphatase. This interaction inhibits the activity of calcineurin, leading to the suppression of T-cell activation and proliferation . The compound’s immunosuppressive effects are mediated through this pathway, making it effective in preventing organ transplant rejection .

Comparison with Similar Compounds

(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone is similar to other macrolide antibiotics, such as ascomycin and FK506. it is unique due to its specific structural modifications, which confer distinct pharmacological properties . Similar compounds include 15-O-desmethyl-immunomycin and 13,15-O-bisdesmethyl-immunomycin, which also exhibit immunosuppressive activity .

Properties

CAS No.

132055-38-0

Molecular Formula

C42H67NO12

Molecular Weight

778 g/mol

IUPAC Name

(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C42H67NO12/c1-9-29-17-23(2)16-24(3)18-35(53-8)37(47)36-20-26(5)42(51,55-36)39(48)40(49)43-15-11-10-12-30(43)41(50)54-38(27(6)32(45)22-33(29)46)25(4)19-28-13-14-31(44)34(21-28)52-7/h17,19,24,26-32,34-38,44-45,47,51H,9-16,18,20-22H2,1-8H3/b23-17-,25-19+

InChI Key

HODQTLITXRGFLM-SFCOAMDPSA-N

SMILES

CCC1C=C(CC(CC(C(C2CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C

Isomeric SMILES

CCC1/C=C(\CC(CC(C(C2CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)/C(=C/C4CCC(C(C4)OC)O)/C)O)C)O)OC)C)/C

Canonical SMILES

CCC1C=C(CC(CC(C(C2CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 685487;  L-685487;  L685487;  13-Desmethyl FR 900520; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Reactant of Route 2
(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Reactant of Route 3
(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Reactant of Route 4
(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Reactant of Route 5
(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Reactant of Route 6
(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone

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